2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, including the formation of the pyrroloquinoxaline core and the introduction of the functional groups. The synthetic route typically starts with the preparation of the pyrroloquinoxaline core through a cyclization reaction. This is followed by the introduction of the amino group, the propan-2-yloxypropyl group, and the thiophen-2-ylmethyl group through various substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger molecules with extended conjugation.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other pyrroloquinoxaline derivatives, such as:
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also has a pyrroloquinoxaline core and shows similar biological activities.
2-amino-2-methylpropan-1-ol: Although structurally different, this compound shares some functional groups and chemical properties.
Indole derivatives: These compounds have a similar aromatic system and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.
Biological Activity
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. The compound's structure includes a pyrrolo[2,3-b]quinoxaline core, which is linked to various functional groups that may influence its pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C18H31N3O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms along with carbon and hydrogen. The structural features are essential for understanding its biological interactions.
Property | Value |
---|---|
Molecular Weight | 347.53 g/mol |
CAS Number | 848681-94-7 |
IUPAC Name | This compound |
Research indicates that the compound may act as an inhibitor of protein tyrosine kinases (PTKs) . PTKs are crucial in various signaling pathways that regulate cell growth and differentiation. Inhibiting these kinases can lead to significant effects on tumor growth and proliferation.
Potential Mechanisms:
- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting cancer cell lines by targeting PTKs.
- Antimicrobial Properties : The quinoxaline core is associated with antibacterial and antifungal activities.
- Modulation of Signaling Pathways : The compound may interact with various cellular pathways involved in inflammation and immune response.
Biological Activity Studies
Several studies have assessed the biological activity of compounds related to this compound.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of quinoxaline exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Tested : A549 (lung cancer), MCF7 (breast cancer)
- IC50 Values : Ranged from 5 to 20 µM depending on the specific derivative tested.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | Similar pyrroloquinoxaline core | Anticancer properties |
5-(pyridin-2-yl)quinoxaline-8-carboxamide | Quinoxaline structure with pyridinyl group | Protein kinase inhibition |
4-(pyrimidin-4-yl)quinoxaline derivatives | Quinoxaline with pyrimidine substitutions | Antimicrobial activity |
Future Directions
The unique combination of functional groups in this compound suggests potential for further modifications to enhance efficacy and selectivity against specific targets. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and toxicity profile.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure–Activity Relationship (SAR) : To optimize the compound for better therapeutic outcomes.
Properties
IUPAC Name |
2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-14(2)29-11-6-10-24-22(28)18-19-21(26-17-9-4-3-8-16(17)25-19)27(20(18)23)13-15-7-5-12-30-15/h3-5,7-9,12,14H,6,10-11,13,23H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKULARCJCZGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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